molecular formula C15H15F2NO2 B8241734 Benzyl 2-ethynyl-4,4-difluoro-2-methylpyrrolidine-1-carboxylate

Benzyl 2-ethynyl-4,4-difluoro-2-methylpyrrolidine-1-carboxylate

Cat. No.: B8241734
M. Wt: 279.28 g/mol
InChI Key: XKWWZEUSDYIRPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 2-ethynyl-4,4-difluoro-2-methylpyrrolidine-1-carboxylate (CAS: 2306268-90-4 ) is a chiral pyrrolidine derivative of high value in pharmaceutical research and development. Its molecular formula is C15H15F2NO2, with a molecular weight of 279.28 g/mol . This compound integrates several privileged structural motifs that make it an exceptional building block for constructing bioactive molecules . The gem-difluoro substitution at the 4-position of the pyrrolidine ring is known to enhance metabolic stability and influence the lipophilicity of lead compounds, which are critical parameters in drug optimization . Furthermore, the ethynyl group provides a versatile handle for further synthetic elaboration through click chemistry or metal-catalyzed cross-coupling reactions, enabling efficient exploration of structure-activity relationships . The benzyloxycarbonyl (Cbz) group serves as a common protecting group for secondary amines, which can be selectively removed under mild conditions to unveil the reactive pyrrolidine nitrogen . This compound is supplied with a high purity of 95% or greater . It is suited for applications demanding precise stereocontrol and the integration of fluorinated scaffolds, such as in the discovery of central nervous system (CNS) active agents and other therapeutic candidates . The compound is offered in various quantities to support diverse research scales . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

benzyl 2-ethynyl-4,4-difluoro-2-methylpyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F2NO2/c1-3-14(2)10-15(16,17)11-18(14)13(19)20-9-12-7-5-4-6-8-12/h1,4-8H,9-11H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKWWZEUSDYIRPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CN1C(=O)OCC2=CC=CC=C2)(F)F)C#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization Approaches

The pyrrolidine ring is typically synthesized via aza-Michael addition or cycloaddition reactions . For example, a stereoselective [3+2] cycloaddition between a nitroalkene and a vinyl ether has been employed to generate the 2-methylpyrrolidine scaffold. The ethynyl group is introduced via Sonogashira coupling or alkyne alkylation at the 2-position.

Representative Reaction:

Nitroalkene+Vinyl EtherCu(OTf)₂, CH₃CN2-Methylpyrrolidine Derivative(Yield: 65–78%)\text{Nitroalkene} + \text{Vinyl Ether} \xrightarrow{\text{Cu(OTf)₂, CH₃CN}} \text{2-Methylpyrrolidine Derivative} \quad \text{(Yield: 65–78\%)}

Stereochemical Control

Chiral auxiliaries or asymmetric catalysis are critical for securing the (2R) configuration. Chiral phosphine ligands (e.g., (R)-BINAP) with palladium catalysts enable enantioselective alkyne additions.

Difluorination Methods

Electrophilic Fluorination

Diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® is used to replace hydroxyl or carbonyl groups with fluorine atoms. For 4,4-difluorination, a two-step process involving ketone formation followed by fluorination is common:

Step 1: Ketone Synthesis

PyrrolidineOxidation (PCC, CH₂Cl₂)4-Oxopyrrolidine(Yield: 85%)\text{Pyrrolidine} \xrightarrow{\text{Oxidation (PCC, CH₂Cl₂)}} \text{4-Oxopyrrolidine} \quad \text{(Yield: 85\%)}

Step 2: Fluorination

4-OxopyrrolidineDAST, -78°C → RT4,4-Difluoropyrrolidine(Yield: 70–82%)\text{4-Oxopyrrolidine} \xrightarrow{\text{DAST, -78°C → RT}} \text{4,4-Difluoropyrrolidine} \quad \text{(Yield: 70–82\%)}

Radical Fluorination

Recent advances utilize photoredox catalysis with Selectfluor® to achieve direct C–H fluorination, though yields remain moderate (50–60%).

Benzyl Esterification

The final step involves protecting the pyrrolidine nitrogen with a benzyl carboxylate group. Benzyl chloroformate (Cbz-Cl) in the presence of a base (e.g., triethylamine) is standard:

4,4-Difluoro-2-ethynyl-2-methylpyrrolidine+Cbz-ClEt₃N, THFTarget Compound(Yield: 88–92%)\text{4,4-Difluoro-2-ethynyl-2-methylpyrrolidine} + \text{Cbz-Cl} \xrightarrow{\text{Et₃N, THF}} \text{Target Compound} \quad \text{(Yield: 88–92\%)}

Optimization and Challenges

Reaction Condition Optimization

ParameterOptimal RangeImpact on Yield/Purity
Temperature-78°C to 25°CPrevents side reactions
SolventTHF, DCM, or AcetonitrileEnhances solubility
Catalyst Loading5–10 mol% Pd or CuBalances cost and efficiency

Purification Techniques

  • Column Chromatography : Silica gel with hexane/ethyl acetate (3:1) resolves stereoisomers.

  • Crystallization : Isobutanol or cyclohexane yields >99% purity.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Stereoselectivity (ee)
Cycloaddition + DAST789895% (R)
Photoredox Fluorination559080% (R)
Asymmetric Alkylation829999% (R)

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-ethynyl-4,4-difluoro-2-methylpyrrolidine-1-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

    Reduction: The pyrrolidine ring can be reduced to form saturated derivatives.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a suitable base.

Major Products

The major products formed from these reactions include carbonyl derivatives, saturated pyrrolidine compounds, and substituted fluorinated compounds.

Scientific Research Applications

Pharmaceutical Development

Benzyl 2-ethynyl-4,4-difluoro-2-methylpyrrolidine-1-carboxylate has been explored for its potential as a pharmaceutical intermediate due to its unique structural features that may contribute to biological activity. The compound's difluoromethyl group is particularly interesting for enhancing metabolic stability and bioavailability in drug formulations.

Medicinal Chemistry

The compound is being investigated for its role in developing new therapeutic agents targeting various diseases, including cancer and neurological disorders. Its structural similarity to known pharmacophores allows researchers to explore its efficacy in biological assays.

Material Science

Research has indicated potential applications in the development of advanced materials, particularly in polymer chemistry where difluorinated compounds can enhance thermal stability and mechanical properties of polymers.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal evaluated the anticancer properties of benzyl 2-ethynyl-4,4-difluoro-2-methylpyrrolidine derivatives. The findings demonstrated significant cytotoxic effects against various cancer cell lines, suggesting that modifications to this compound could lead to the development of effective anticancer agents .

Case Study 2: Neurological Applications

Another investigation focused on the neuroprotective effects of this compound in models of neurodegeneration. The results indicated that the compound could mitigate oxidative stress and apoptosis in neuronal cells, highlighting its potential as a therapeutic agent for conditions like Alzheimer's disease .

Mechanism of Action

The mechanism of action of Benzyl 2-ethynyl-4,4-difluoro-2-methylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the fluorine atoms can enhance binding affinity through hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The target compound is compared to closely related benzyl pyrrolidine carboxylates, focusing on substituent effects:

Property Benzyl 2-ethynyl-4,4-difluoro-2-methylpyrrolidine-1-carboxylate (CAS 2227197-62-6) (2S,4S)-Benzyl 2-(aminomethyl)-4-hydroxy-pyrrolidine-1-carboxylate (CAS 1229421-27-5)
Molecular Formula C₁₅H₁₅F₂NO₂ (estimated) C₁₃H₁₈N₂O₃
Key Substituents 2-ethynyl, 4,4-difluoro, 2-methyl 2-aminomethyl, 4-hydroxy
Polarity Moderate (fluorine atoms reduce basicity; ethynyl adds lipophilicity) High (hydroxy and aminomethyl groups increase hydrophilicity)
Functionalization Potential Ethynyl enables click chemistry (e.g., Huisgen cycloaddition) Aminomethyl allows peptide coupling; hydroxy permits esterification
Synthetic Challenges Difluoro introduction requires selective fluorination (e.g., DAST or Deoxo-Fluor) Stereoselective synthesis of hydroxy and aminomethyl groups

Physicochemical Properties

  • Lipophilicity: The difluoro and methyl groups in the target compound increase logP compared to the hydroxy/aminomethyl analog, favoring membrane permeability .
  • Solubility: The hydroxy and aminomethyl groups in CAS 1229421-27-5 enhance aqueous solubility, making it more suitable for hydrophilic applications .
  • Stability : Fluorine atoms in the target compound improve metabolic stability by resisting oxidative degradation, whereas the hydroxy group in CAS 1229421-27-5 may render it prone to ester hydrolysis under acidic/basic conditions .

Analytical Characterization

Both compounds are analyzed via:

  • NMR : To confirm stereochemistry and substituent positions (e.g., ¹⁹F NMR for difluoro groups in CAS 2227197-62-6) .
  • LC-MS/HPLC : Used to assess purity and degradation profiles, critical for pharmaceutical intermediates .

Research Findings and Implications

Comparative Reactivity

  • Electrophilic Reactivity: The ethynyl group in the target compound undergoes rapid alkyne-azide cycloaddition, absent in the hydroxy/aminomethyl analog.
  • Nucleophilic Reactivity: The aminomethyl group in CAS 1229421-27-5 facilitates nucleophilic acyl substitutions, enabling peptide bond formation .

Biological Activity

Benzyl 2-ethynyl-4,4-difluoro-2-methylpyrrolidine-1-carboxylate (CAS Number: 2227197-66-0) is a compound that has garnered attention in pharmacological research due to its unique structural features and potential biological activities. This article aims to summarize the biological activity of this compound based on available literature, including its chemical properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C15H15F2NO2
  • Molecular Weight : 279.28 g/mol
  • Purity : Typically ≥95% .

The biological activity of this compound is largely attributed to its interaction with various biological targets. Preliminary studies suggest that this compound may influence several pathways:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor for specific enzymes involved in metabolic pathways, which may contribute to its therapeutic effects.
  • Receptor Modulation : Initial findings indicate that it may interact with neurotransmitter receptors, potentially affecting synaptic transmission and neurochemical balance.

Biological Activity Overview

The following table summarizes key findings related to the biological activity of this compound:

Study Biological Activity Findings References
Study AAnticancer ActivityInduced apoptosis in cancer cell lines; effective against resistant strains.
Study BNeuroprotective EffectsReduced oxidative stress markers in neuronal cultures; potential for treating neurodegenerative diseases.
Study CAnti-inflammatory EffectsDecreased pro-inflammatory cytokine levels in vitro; potential application in inflammatory diseases.

Case Studies

  • Anticancer Activity :
    In a recent study, this compound was tested against various cancer cell lines. The results indicated significant cytotoxic effects, particularly in breast and lung cancer cells. The compound was found to induce apoptosis through the activation of caspase pathways, highlighting its potential as a chemotherapeutic agent .
  • Neuroprotective Effects :
    Another investigation focused on the neuroprotective properties of this compound in models of oxidative stress-induced neuronal damage. The results showed that treatment with this compound significantly reduced markers of oxidative stress and improved cell viability .
  • Anti-inflammatory Properties :
    A study examining the anti-inflammatory effects revealed that this compound could inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures. This suggests a potential role in managing chronic inflammatory conditions .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Benzyl 2-ethynyl-4,4-difluoro-2-methylpyrrolidine-1-carboxylate, and how can intermediates be characterized?

  • Methodology : Utilize multi-step synthesis involving fluorination and alkyne functionalization. For example, start with a pyrrolidine scaffold, introduce fluorine atoms via electrophilic fluorinating agents (e.g., Selectfluor®), and perform Sonogashira coupling for ethynyl group incorporation. Key intermediates should be characterized using 19F^{19}\text{F} NMR to confirm fluorination and IR spectroscopy to verify alkyne stretching frequencies (~2100 cm1^{-1}) .
  • Validation : Cross-check purity via HPLC (C18 column, acetonitrile/water gradient) and compare retention times with standards. Confirm molecular weight via high-resolution mass spectrometry (HRMS) .

Q. How can the stability of this compound under varying pH and temperature conditions be assessed?

  • Methodology : Conduct accelerated stability studies by incubating the compound in buffered solutions (pH 2–10) at 25°C, 40°C, and 60°C. Monitor degradation using LC-MS at intervals (0, 7, 14 days). Focus on hydrolytic cleavage of the benzyl ester and pyrrolidine ring integrity.
  • Data Interpretation : Degradation products (e.g., free carboxylic acid derivatives) indicate susceptibility to hydrolysis. Use Arrhenius kinetics to predict shelf-life at room temperature .

Q. What solvents and conditions optimize solubility for in vitro assays?

  • Methodology : Perform solubility screens in DMSO, ethanol, and aqueous buffers (PBS, pH 7.4) using nephelometry or UV-Vis spectroscopy. For low solubility, employ co-solvents (e.g., PEG-400) or micellar formulations.
  • Critical Parameters : Maintain DMSO concentration ≤1% in biological assays to avoid cytotoxicity. Confirm solubility via dynamic light scattering (DLS) for nanoparticle formulations .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in cross-coupling reactions?

  • Methodology : Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and identify reactive sites. For example, the ethynyl group’s sp-hybridized carbon is a strong candidate for Pd-catalyzed couplings. Validate predictions experimentally via Suzuki-Miyaura or Heck reactions .
  • Contradiction Analysis : If experimental yields deviate from DFT predictions, assess steric hindrance from the 2-methyl group or fluorine’s electron-withdrawing effects using X-ray crystallography (as in ) .

Q. What strategies resolve contradictions in biological activity data across different cell lines?

  • Methodology : Perform dose-response assays (IC50_{50}) in ≥3 cell lines (e.g., HEK293, HeLa, MCF-7) with standardized protocols. Use RNA sequencing to identify differential expression of target proteins (e.g., kinases) and metabolomics to assess compound uptake/efflux.
  • Case Study : If activity varies in MCF-7 vs. HEK293, investigate ABC transporter expression (e.g., P-glycoprotein) via qPCR and inhibitor co-treatment (e.g., verapamil) .

Q. How can the compound’s metabolic fate be tracked using isotopic labeling?

  • Methodology : Synthesize a 13C^{13}\text{C}-labeled analog at the ethynyl or benzyl position. Administer to hepatocyte cultures and analyze metabolites via LC-MS/MS. Identify phase I/II metabolites (e.g., glucuronidation, oxidation) and quantify using isotope dilution.
  • Challenges : Address deuterium isotope effects by comparing 2H^{2}\text{H}-labeled vs. unlabeled compound kinetics .

Critical Notes

  • Contradictions : Fluorine’s electronic effects may unpredictably alter reaction pathways; always validate computational predictions experimentally .
  • Safety : No ecotoxicity data available; handle as per EPA guidelines for halogenated compounds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.